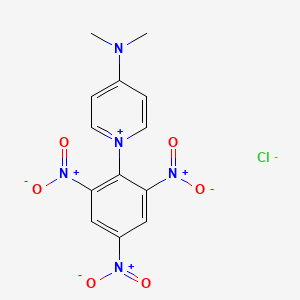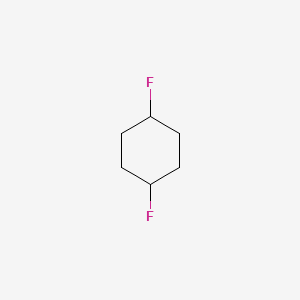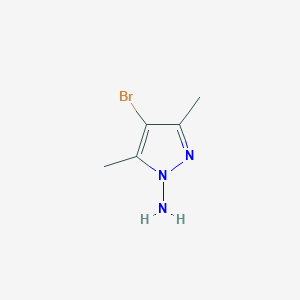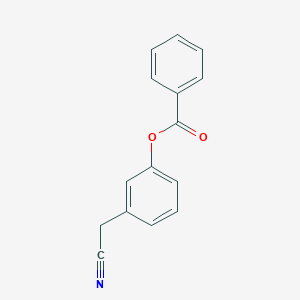
5-Ethoxy-3,4-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-3,4-dimethyloxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a lactone, a cyclic ester, which is characterized by the presence of an oxolan-2-one ring substituted with ethoxy and methyl groups
Métodos De Preparación
The synthesis of 5-Ethoxy-3,4-dimethyloxolan-2-one typically involves the reaction of ethyl acetoacetate with acetone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-Ethoxy-3,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Ethoxy-3,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex lactones and esters.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving lactones, providing insights into enzyme specificity and mechanism.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-3,4-dimethyloxolan-2-one involves its interaction with various molecular targets. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in further biochemical reactions. The pathways involved may include enzyme-catalyzed hydrolysis and subsequent metabolic transformations .
Comparación Con Compuestos Similares
5-Ethoxy-3,4-dimethyloxolan-2-one can be compared with other similar lactones such as:
3-Hydroxy-4,4-dimethyloxolan-2-one: Similar structure but with a hydroxy group instead of an ethoxy group.
4,4-Dimethyloxolan-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-3,4-dimethyloxolan-2-one: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
112895-73-5 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
5-ethoxy-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-4-10-8-6(3)5(2)7(9)11-8/h5-6,8H,4H2,1-3H3 |
Clave InChI |
QNGNFPWZUHIHGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(C(C(=O)O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)

![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)




![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
